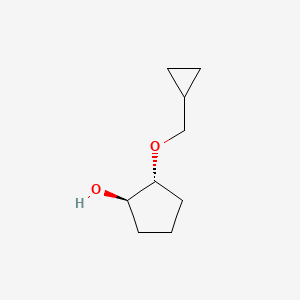

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol, also known as CPCCOEt, is a chemical compound that belongs to the family of cyclopentanols. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). The mGluR1 receptor is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic transmission and plasticity in the central nervous system. CPCCOEt has been widely used as a research tool to investigate the physiological and pathological functions of mGluR1.

Wissenschaftliche Forschungsanwendungen

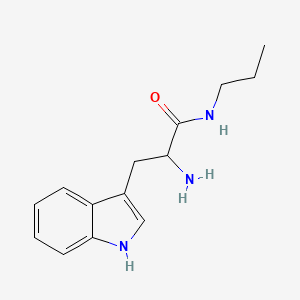

Conformationally Restricted Analogues of Histamine

The synthesis and application of cyclopropyl-containing compounds, such as (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, demonstrate the cyclopropane ring's utility in restricting the conformation of biologically active compounds. This approach aims to improve activity and investigate bioactive conformations, suggesting potential applications in designing drugs with enhanced efficacy and specificity (Kazuta, Matsuda, & Shuto, 2002).

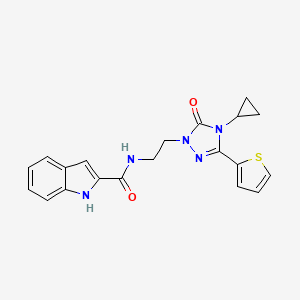

Stereocontrolled Synthesis

Research on the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes involves stepwise procedures that highlight the versatility of cyclopropane derivatives in organic synthesis. This methodology could provide a foundation for the development of novel synthetic pathways for complex molecules, underscoring the cyclopropane unit's role in facilitating stereochemical control in organic reactions (Baird, Huber, & Clegg, 2001).

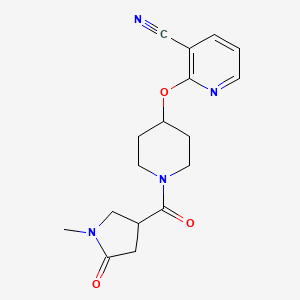

Cascade Construction of Cyclopropane Derivatives

The Lewis Acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and 1,1,3-triarylprop-2-yn-1-ols or their methyl ethers showcases the potential for creating complex cyclic structures from simpler precursors. This research highlights the cyclopropane motif's utility in constructing more complex cyclic systems, potentially useful in synthesizing diverse organic molecules with applications in material science and pharmaceuticals (Yao & Shi, 2007).

Mechanistic Insights into Cyclopropane Reactions

Investigations into the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer provide valuable insights into the reactivity and stability of cyclopropane-containing compounds under photochemical conditions. This research could inform the development of photochemical processes in organic synthesis, where cyclopropane derivatives serve as key intermediates (Ikeda et al., 2003).

Eigenschaften

IUPAC Name |

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-10H,1-6H2/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCKGOGQYROLQL-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)OCC2CC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-(cyclopropylmethoxy)cyclopentan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,9-Dioxaspiro[3.5]nonan-7-amine](/img/structure/B2525261.png)

![N-[(3-Methoxyoxolan-3-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2525263.png)

![(Z)-methyl 2-(6-methoxy-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2525271.png)

![6,7-Dihydrobenzo[D]isoxazol-5(4H)-one](/img/structure/B2525274.png)